Diarylanilide Yellow
Overview
Description
Diarylanilide Yellow is an organic compound classified as a diarylide pigment. It is derived from 3,3’-dichlorobenzidine and is widely used as a yellow pigment in various applications. This compound is known for its bright yellow color, high color strength, and good transparency. It is commonly used in printing inks, paints, plastics, and rubber products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diarylanilide Yellow is synthesized through a diazotization reaction followed by coupling with acetoacetanilide. The process begins with the diazotization of 3,3’-dichlorobenzidine in the presence of sulfuric acid and nitrosyl sulfuric acid at a temperature of 15-20°C. The resulting diazonium salt is then coupled with acetoacetanilide under controlled conditions to form the pigment .
Industrial Production Methods
In industrial settings, the preparation of this compound involves ball-milling and mini-emulsion polymerization. The pigment is encapsulated with styrene-butyl acrylate resin to enhance its properties. The encapsulation process involves dispersing the pigment in a resin matrix using ultrasonication, which improves the dispersion and encapsulation efficiency .
Chemical Reactions Analysis
Types of Reactions
Diarylanilide Yellow undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the pigment’s structure and color.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction can lead to the formation of amines.
Scientific Research Applications
Diarylanilide Yellow has a wide range of scientific research applications:
Biology: The pigment is used in biological staining and imaging techniques due to its bright color and stability.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical imaging.
Mechanism of Action
The mechanism of action of Diarylanilide Yellow involves its interaction with light and other molecules. The pigment absorbs specific wavelengths of light, resulting in its characteristic yellow color. The molecular structure, which includes azo linkages and aromatic rings, plays a crucial role in its color properties. The pigment’s stability and resistance to various environmental factors are attributed to its molecular structure and the presence of encapsulating agents .
Comparison with Similar Compounds
Diarylanilide Yellow is compared with other similar diarylide pigments, such as:
C.I. Pigment Yellow 13: Similar in structure but with different substituents on the aromatic rings, leading to variations in color and stability.
C.I. Pigment Yellow 14: Another diarylide pigment with distinct properties and applications.
C.I. Pigment Yellow 83: Known for its excellent lightfastness and heat resistance, making it suitable for high-performance applications.
This compound is unique due to its specific molecular structure, which provides a balance of color strength, transparency, and stability. Its versatility in various applications makes it a valuable pigment in the industry.
Properties
IUPAC Name |
2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOVOVCHIHPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N6O4 | |
Record name | DIARYLANILIDE YELLOW | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021451, DTXSID70859966 | |
Record name | C.I. Pigment Yellow 12 | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |
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Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |
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Molecular Weight |
629.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |
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Record name | C.I. Pigment Yellow 12 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DIARYLANILIDE YELLOW | |
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Density |
1.22 (NTP, 1992) - Denser than water; will sink | |
Record name | DIARYLANILIDE YELLOW | |
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Color/Form |
A yellow diazo pigment. | |
CAS No. |
6358-85-6, 86349-57-7 | |
Record name | DIARYLANILIDE YELLOW | |
Source | CAMEO Chemicals | |
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Record name | Pigment Yellow 12 | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |
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Record name | Benzidine Yellow | |
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Record name | C.I. Pigment Yellow 12 | |
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Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |
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Record name | BENZIDINE YELLOW | |
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Record name | C.I. PIGMENT YELLOW 12 | |
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Melting Point |
593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |
Record name | DIARYLANILIDE YELLOW | |
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Record name | C.I. PIGMENT YELLOW 12 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |
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